1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile
Overview
Description
1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile is a chemical compound with the molecular formula C13H13ClFN . It has an average mass of 237.700 Da and a monoisotopic mass of 237.072052 Da . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring attached to a carbonitrile group and a 2-chloro-6-fluorophenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Safety and Hazards
1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile is considered hazardous. It can cause eye, skin, and respiratory tract irritation. If ingested, inhaled, or absorbed through the skin, it can be metabolized to cyanide in the body, leading to serious health effects such as headache, dizziness, weakness, unconsciousness, convulsions, coma, and possible death . Safety measures include wearing appropriate protective equipment and avoiding ingestion, inhalation, or skin contact .
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)cyclohexane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN/c14-10-5-4-6-11(15)12(10)13(9-16)7-2-1-3-8-13/h4-6H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXEJWTWHLDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=C(C=CC=C2Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361462 | |
Record name | 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-95-0 | |
Record name | 1-(2-Chloro-6-fluorophenyl)cyclohexanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214262-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-CHLORO-6-FLUOROPHENYL)CYCLOHEXANECARBONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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